1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride
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Overview
Description
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C16H19N3O2.2ClH and a molecular weight of 358.27 g/mol . This compound is known for its unique structure, which includes a furan ring, a piperazine ring, and a phenyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: This step involves the reaction of the furan derivative with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with a phenyl derivative in the presence of a Lewis acid catalyst such as AlCl3 (aluminum chloride).
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, forming new C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields a furanone derivative, while reduction of the carbonyl group results in a hydroxyl derivative.
Scientific Research Applications
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its potential use in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity and affecting neurotransmitter levels in the brain. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparison with Similar Compounds
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
1-[5-(4-Methylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride: This compound has a methyl group instead of a phenyl group, which can affect its chemical properties and biological activities.
1-[5-(4-Phenylpiperazine-1-carbonyl)thiophene-2-yl]methanaminedihydrochloride:
1-[5-(4-Phenylpiperazine-1-carbonyl)pyrrole-2-yl]methanaminedihydrochloride: This compound has a pyrrole ring instead of a furan ring, which can alter its chemical behavior and biological effects.
Properties
Molecular Formula |
C16H21Cl2N3O2 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[5-(aminomethyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C16H19N3O2.2ClH/c17-12-14-6-7-15(21-14)16(20)19-10-8-18(9-11-19)13-4-2-1-3-5-13;;/h1-7H,8-12,17H2;2*1H |
InChI Key |
ODZCQMYEUAGFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(O3)CN.Cl.Cl |
Origin of Product |
United States |
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